molecular formula C17H17NO B2656401 1-Diphenylmethyl-2-methyl-3-azetidone CAS No. 959062-84-1

1-Diphenylmethyl-2-methyl-3-azetidone

Cat. No. B2656401
CAS RN: 959062-84-1
M. Wt: 251.329
InChI Key: NKWWUKVQOATGAN-UHFFFAOYSA-N
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Description

1-Diphenylmethyl-2-methyl-3-azetidone, also known as 1-benzhydryl-2-methylazetidin-3-one, is a chemical compound with the CAS Number: 959062-84-1 . It has a molecular weight of 251.33 .


Molecular Structure Analysis

The InChI code for 1-Diphenylmethyl-2-methyl-3-azetidone is 1S/C17H17NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3 . The exact mass of the molecule is 251.131014 g/mol .


Physical And Chemical Properties Analysis

1-Diphenylmethyl-2-methyl-3-azetidone is a solid at room temperature . It should be stored in a refrigerator .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

Azetidines, such as 1-Diphenylmethyl-2-methyl-3-azetidone, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future research may focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-benzhydryl-2-methylazetidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWWUKVQOATGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Diphenylmethyl-2-methyl-3-azetidone

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